molecular formula C12H11FN2O4S2 B3007314 Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate CAS No. 929866-40-0

Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3007314
CAS No.: 929866-40-0
M. Wt: 330.35
InChI Key: YHXUKCQTJUHBBX-UHFFFAOYSA-N
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Description

It belongs to the class of 2,4-disubstituted thiazoles , which are important heterocyclic compounds. Thiazoles exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The presence of a sulfonyl group and a fluorophenyl substituent in this compound suggests potential pharmacological relevance.


Molecular Structure Analysis

The molecular formula of Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is C~19~H~19~FN~4~O~5~S~3~ , with an average mass of 498.571 Da . The compound’s structure consists of a thiazole ring bearing a sulfonyl group, an amino group, and an acetate ester moiety.

Scientific Research Applications

Photo-Degradation Studies

  • Photo-Degradation Behavior Analysis : The photo-degradation behavior of thiazole-containing compounds, similar in structure to Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate, was investigated. Research focused on understanding the degradation product formed under photo-irradiation, indicating a specific reaction with singlet oxygen in these compounds (Wu, Hong, & Vogt, 2007).

Synthetic Transformations

  • Creation of Novel Compounds : Transformations of similar thiazole-containing compounds were studied, leading to the synthesis of various heterocyclic compounds. These transformations demonstrate the versatility of thiazole derivatives in chemical synthesis (Žugelj et al., 2009).

Medicinal Chemistry and Pharmacological Applications

  • Synthesis of Antihypertensive Agents : Methyl 2-(thiazol-2-ylcarbamoyl)acetate, a related compound, was used to synthesize new antihypertensive agents. This indicates the potential of thiazole derivatives in medicinal chemistry for developing therapeutics (Abdel-Wahab et al., 2008).

Antimicrobial Studies

  • Synthesis of Antimicrobial Agents : Studies have demonstrated the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, showing promise as antimicrobial agents. This research highlights the biological activity potential of thiazole derivatives (Darwish et al., 2014).

Development of Antibiotics

  • Antibiotic Side-Chain Synthesis : Research on the synthesis of the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in cephem antibiotics, demonstrates the importance of thiazole derivatives in antibiotic development (Tatsuta et al., 1994).

Mechanism of Action

Properties

IUPAC Name

methyl 2-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S2/c1-19-11(16)6-9-7-20-12(14-9)15-21(17,18)10-4-2-8(13)3-5-10/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXUKCQTJUHBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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